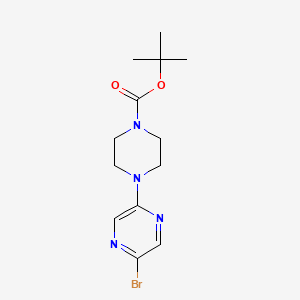

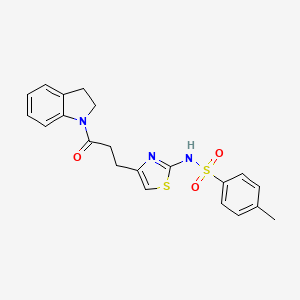

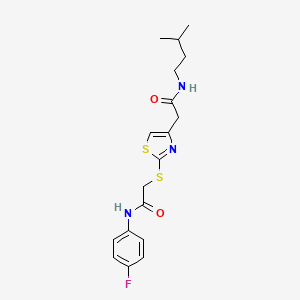

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indolin-2-one derivatives are of interest in medicinal chemistry due to their bioactive properties . They have been synthesized and evaluated for their potential as acetylcholine esterase (AChE) inhibitors . Some of these compounds have shown strong cytotoxicity against various human cancer cell lines .

Synthesis Analysis

The synthesis of indolin-2-one derivatives often involves the incorporation of different moieties. For example, one study synthesized three series of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives can vary depending on the incorporated moieties. The structure is often designed based on known inhibitors of certain enzymes, such as donepezil, a known AChE inhibitor .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indolin-2-one derivatives can include various steps, such as Pd-catalyzed C-N cross-coupling .Applications De Recherche Scientifique

Antitubercular Potential

N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, a closely related compound, showed potential as an antitubercular agent upon investigation. The compound exhibited plausible inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis based on docking pose and non-covalent interactions insights (Purushotham & Poojary, 2018).

DNA Interaction and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes, including those with N-sulfonamide derivatives, have shown significant DNA binding, cleavage, and anticancer activity. These complexes demonstrate the role of the N-sulfonamide derivative in governing DNA interactions and exhibit potential in inducing cell death primarily by apoptosis in human tumor cells (González-Álvarez et al., 2013).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, including those with structural similarities, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Certain compounds in this category displayed significant cytotoxicity against human cell lines such as lung (A-549) and liver carcinoma (HepG2), highlighting their potential in antimicrobial and anticancer applications (El-Gilil, 2019).

Novel Antiallergic Agents

Research on N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides identified compounds with potent activity in preventing systemic anaphylaxis in guinea pigs. These findings suggest the potential application of structurally related compounds in developing novel antiallergic medications (Shigenaga et al., 1993).

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They are known to show a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been reported to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase (AChE), which plays a crucial role in Alzheimer’s disease .

Biochemical Pathways

Indole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Indole derivatives are generally known for their diverse biological activities, suggesting they may have favorable pharmacokinetic properties .

Result of Action

Indole derivatives have been reported to exhibit a range of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer activities .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-15-6-9-18(10-7-15)29(26,27)23-21-22-17(14-28-21)8-11-20(25)24-13-12-16-4-2-3-5-19(16)24/h2-7,9-10,14H,8,11-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMUEBHUSZYPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2926203.png)

![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2926207.png)

![Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2926210.png)